1-tert-Pentyl-3-(3-pyridyl)-2-thiourea
Description
Significance of the Thiourea (B124793) Scaffold in Modern Chemical Science
The thiourea moiety, characterized by the N-C(=S)-N linkage, is a cornerstone in the design of bioactive molecules. mdpi.comresearchgate.net Its ability to form stable hydrogen bonds with biological targets, such as proteins and enzymes, is a key factor in its medicinal importance. mdpi.comresearchgate.net This interaction is crucial for the recognition and stabilization of ligand-receptor complexes. mdpi.com Thiourea and its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov
The versatility of the thiourea scaffold also extends to organic synthesis, where it serves as a precursor for the creation of various heterocyclic compounds. researchgate.net For instance, thioureas are used in the synthesis of pyrimidine (B1678525) derivatives and aminothiazoles, which are important components of many pharmaceuticals. researchgate.net
The Pivotal Role of the Pyridine (B92270) Moiety in Enhancing Molecular Functionality
The pyridine ring, a nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals. nih.gov Its presence in a molecule can significantly influence its pharmacological activity, metabolic stability, and permeability. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for binding to biological targets. mdpi.com
There are numerous examples of FDA-approved drugs that contain a pyridine moiety, highlighting its importance in drug design. These include medications for a wide range of conditions such as tuberculosis, HIV/AIDS, cancer, and hypertension. uni.lu The incorporation of a pyridine ring into a molecule can also enhance its water solubility and ability to cross cell membranes. mdpi.com
Overview of Contemporary Research Directions for 1-tert-Pentyl-3-(3-pyridyl)-2-thiourea and Related Analogs
While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyridyl-substituted thioureas is the subject of ongoing investigation. Current research efforts are largely focused on the following areas:
Synthesis of Novel Analogs: Chemists are continuously designing and synthesizing new derivatives of pyridyl-substituted thioureas to explore the structure-activity relationships. nist.govmdpi.com This involves modifying the substituents on both the pyridine ring and the thiourea nitrogen atoms to fine-tune the biological and physical properties of the molecules.
Biological Evaluation: A primary focus of the research is the evaluation of these compounds for a variety of biological activities. This includes screening for anticancer, antimicrobial, and enzyme inhibitory activities. nih.govresearchgate.net For instance, certain pyridyl-substituted thioureas have shown promising results as inhibitors of kinases and other enzymes implicated in disease. nih.gov
Computational Studies: In silico methods, such as molecular docking and molecular dynamics simulations, are being increasingly used to predict the binding modes of these compounds with their biological targets and to understand the molecular basis of their activity. nih.gov These computational approaches aid in the rational design of more potent and selective analogs.
Coordination Chemistry: The ability of the thiourea and pyridine moieties to coordinate with metal ions is also an active area of research. doi.org The resulting metal complexes can exhibit unique chemical properties and enhanced biological activities compared to the parent ligands.
The general structure of this compound is presented below:
| Compound Name | Molecular Formula | Molecular Weight | Predicted XlogP |
| This compound | C11H17N3S | 223.34 g/mol | 2.6 |
Data sourced from PubChem and is predictive. uni.lu
Structure
2D Structure
3D Structure
Properties
CAS No. |
60560-51-2 |
|---|---|
Molecular Formula |
C11H17N3S |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C11H17N3S/c1-11(2,3)8-13-10(15)14-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H2,13,14,15) |
InChI Key |
OOMNTCDXCPXWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC(=S)NC1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Spectroscopic Characterization of 1 Tert Pentyl 3 3 Pyridyl 2 Thiourea and Congeners
Established Synthetic Routes to N,N'-Disubstituted Thiourea (B124793) Derivatives
The synthesis of unsymmetrical N,N'-disubstituted thioureas like 1-tert-pentyl-3-(3-pyridyl)-2-thiourea can be achieved through several reliable methods. The choice of synthetic strategy often depends on the availability of starting materials and the desired purity of the final product.
Aminolysis Reactions with Isothiocyanates
The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.govijacskros.comnih.gov This reaction, known as aminolysis, involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.
For the specific synthesis of this compound, the reaction would involve treating 3-pyridyl isothiocyanate with tert-pentylamine. The lone pair of electrons on the nitrogen atom of tert-pentylamine attacks the central carbon of the isothiocyanate, leading to the formation of the thiourea backbone. This method is highly efficient and generally proceeds in good to excellent yields. ijacskros.com
The isothiocyanate precursor can be generated in situ from an acid chloride (e.g., nicotinoyl chloride) and a thiocyanate (B1210189) salt like ammonium (B1175870) or potassium thiocyanate, followed by reaction with the desired amine. mdpi.comnih.gov
Multicomponent Reaction (MCR) Strategies for Thiourea Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. mdpi.com Several MCR strategies have been developed for the synthesis of thioureas.
One such approach involves the reaction of an amine, carbon disulfide, and a second amine. organic-chemistry.org In this case, tert-pentylamine could first react with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. Subsequent reaction with 3-aminopyridine (B143674) would then yield the target unsymmetrical thiourea.
Another innovative MCR strategy utilizes elemental sulfur, an isocyanide, and an amine. nih.govresearchgate.netnih.gov This method can be performed in environmentally benign solvents like water, and in some cases, avoids the need for chromatographic purification by using an aqueous polysulfide solution that retains excess sulfur. nih.govnih.gov This approach is a green alternative to traditional methods and demonstrates high functional group tolerance. nih.gov
Comprehensive Spectroscopic Elucidation of Molecular Architecture
The definitive structural confirmation of this compound relies on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most powerful tool for elucidating its precise molecular architecture in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structural assignment.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-pentyl group, the pyridyl ring, and the two N-H protons of the thiourea linkage.
The N-H protons typically appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In acylated thioureas, these signals can be observed downfield. researchgate.net For the pyridyl moiety, the protons are expected in the aromatic region (typically δ 7.0–9.0 ppm), with their specific shifts and coupling patterns dictated by their position relative to the nitrogen atom and the thiourea substituent. modgraph.co.uk The protons on the tert-pentyl group will appear in the aliphatic region (typically δ 0.8–1.5 ppm), with characteristic splitting patterns corresponding to the ethyl and gem-dimethyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (pyridyl side) | Broad singlet | ~9.5 - 10.5 |
| N-H (alkyl side) | Broad singlet/Triplet | ~7.5 - 8.5 |
| Pyridyl H-2, H-6 | Multiplet | ~8.0 - 8.8 |
| Pyridyl H-4, H-5 | Multiplet | ~7.2 - 7.8 |
| tert-Pentyl -CH₂- | Quartet | ~1.4 - 1.6 |
| tert-Pentyl -CH₃ (from ethyl) | Triplet | ~0.9 - 1.1 |
| tert-Pentyl gem-dimethyl -(CH₃)₂ | Singlet | ~1.2 - 1.4 |
The ¹³C NMR spectrum provides key structural information, most notably the characteristic signal for the thiocarbonyl (C=S) carbon and the distinct signals for the carbons of the tert-pentyl and pyridyl groups.
The thiocarbonyl carbon is highly deshielded and typically resonates in the range of δ 177–185 ppm. nih.govchemicalbook.com For thiourea itself, the signal appears at δ 183.3 ppm, providing a baseline reference. spectrabase.com
The carbon atoms of the 3-substituted pyridyl ring have well-characterized chemical shift ranges. Due to the electronegativity of the nitrogen atom, the C-2 and C-6 carbons appear furthest downfield, while the C-3, C-4, and C-5 carbons resonate at higher fields. testbook.comcdnsciencepub.com The carbons of the tert-pentyl group will be found in the aliphatic region of the spectrum.
Table 2: Typical ¹³C NMR Chemical Shifts for Key Moieties
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Thiocarbonyl (C=S) | 177 - 185 nih.gov |
| Pyridyl C-2 | ~150 testbook.com |
| Pyridyl C-6 | ~147 - 149 |
| Pyridyl C-4 | ~136 testbook.com |
| Pyridyl C-5 | ~123 - 125 |
| Pyridyl C-3 | ~130 - 135 |
| tert-Pentyl Quaternary C | ~55 - 60 |
| tert-Pentyl -CH₂- | ~30 - 35 |
| tert-Pentyl -CH₃ | ~8 - 28 |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Hydrogen Bonding Strength Assessment (if applicable)
The fundamental principle lies in the formation of a hydrogen-bonded complex between the thiourea's N-H protons and the phosphoryl oxygen of the phosphine (B1218219) oxide probe. This interaction leads to a deshielding of the phosphorus nucleus, resulting in a downfield shift (Δδ) of its resonance signal in the ³¹P NMR spectrum. researchgate.netresearchgate.net The magnitude of this induced chemical shift is directly proportional to the strength of the hydrogen bond. researchgate.net
Therefore, by measuring the change in the chemical shift of the phosphine oxide probe upon addition of the thiourea derivative, one can rank its hydrogen bond donor capacity relative to other compounds. Thioureas with stronger hydrogen-bonding capabilities, often conferred by electron-withdrawing groups, will induce a larger downfield shift in the ³¹P NMR signal of the probe. researchgate.net For this compound, the N-H protons are the primary hydrogen bond donors.
Table 1: ³¹P NMR Hydrogen Bonding Assessment Principle
| Parameter | Description |
|---|---|
| Technique | Indirect measurement of hydrogen bond strength using a ³¹P NMR probe. |
| Probe | A phosphine oxide (e.g., triethylphosphine (B1216732) oxide). |
| Interaction | Hydrogen bonding between thiourea N-H groups and the P=O group of the probe. |
| Observed Effect | Downfield shift (Δδ) in the ³¹P NMR signal of the probe upon complexation. |
| Interpretation | The magnitude of Δδ correlates directly with the hydrogen bond donor strength of the thiourea. |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Identification
Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for identifying the functional groups and vibrational modes within this compound. The spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. While a specific experimental spectrum for this exact compound is not published, the expected vibrational frequencies can be reliably predicted based on data from congeners like 1-(3-pyridyl)-2-thiourea and N-pivaloylthiourea derivatives. researchgate.netresearchgate.net
The key vibrational modes for this compound are associated with the N-H, C-H, C=S, C-N, and pyridine (B92270) ring moieties. The N-H stretching vibrations typically appear as one or more bands in the region of 3400-3100 cm⁻¹. The C-H stretching vibrations of the tert-pentyl group and the pyridine ring are expected in the 3100-2850 cm⁻¹ range.
The identification of the thiocarbonyl (C=S) stretching vibration can be complex due to its coupling with other vibrations, particularly C-N stretching. researchgate.net This results in multiple bands with C=S character. The main "thioamide I" band, with significant ν(C=S) contribution, is often found around 1200-1280 cm⁻¹, while another key band, the "thioamide III" band, appears in the 700-850 cm⁻¹ region. researchgate.netmdpi.com The vibrations of the pyridine ring will also produce characteristic sharp peaks, typically in the 1600-1400 cm⁻¹ region.
Table 2: Expected FTIR Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| ν(N-H) | N-H Stretching | 3400 - 3100 |
| ν(C-H) | Aromatic & Aliphatic C-H Stretching | 3100 - 2850 |
| ν(C=N), ν(C=C) | Pyridine Ring Stretching | 1600 - 1400 |
| δ(N-H) | N-H Bending | ~1550 |
| ν(C-N) + ν(C=S) | C-N Stretching, C=S Stretching | 1280 - 1200 |
| ν(C=S) + ν(C-N) | C=S Stretching, C-N Stretching | 850 - 700 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides an exact measurement of the molecular mass of a compound, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₇N₃S.
The calculated monoisotopic mass for this formula is 223.11432 Da. uni.lu In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The instrument would then measure the mass-to-charge ratio (m/z) of this ion with high precision, typically to four or five decimal places. The experimentally measured mass should align with the theoretical mass within a narrow tolerance (e.g., < 5 ppm), thus confirming the compound's identity and purity. Other common adducts that may be observed include the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
Table 3: HRMS Data for this compound (C₁₁H₁₇N₃S)
| Ion / Adduct | Formula | Theoretical m/z |
|---|---|---|
| [M] | C₁₁H₁₇N₃S | 223.11432 |
| [M+H]⁺ | C₁₁H₁₈N₃S⁺ | 224.12160 |
| [M+Na]⁺ | C₁₁H₁₇N₃SNa⁺ | 246.10354 |
| [M+K]⁺ | C₁₁H₁₇N₃SK⁺ | 262.07748 |
| [M-H]⁻ | C₁₁H₁₆N₃S⁻ | 222.10704 |
(Data sourced from PubChem CID 3042815) uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the pyridine ring and the thiocarbonyl (C=S) chromophore.
The thiocarbonyl group typically exhibits a weak absorption band in the near-UV region corresponding to a formally forbidden n → π* (non-bonding to anti-bonding pi orbital) transition. For similar acylthiourea compounds, this absorption maximum is observed around 290 nm. researchgate.net The pyridine ring gives rise to more intense π → π* transitions at shorter wavelengths, generally below 280 nm. researchgate.net These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic system. The solvent used for analysis can influence the position and intensity of these absorption bands due to solvatochromic effects.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Absorption Region (λₘₐₓ) |
|---|---|---|
| π → π * | Pyridine Ring | < 280 nm |
| n → π * | Thiocarbonyl (C=S) | ~290 nm |
Elucidation of Structural Aspects and Intermolecular Interactions in 1 Tert Pentyl 3 3 Pyridyl 2 Thiourea Analogs
Single Crystal X-ray Diffraction Studies for Molecular Geometry
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For thiourea (B124793) derivatives, this method provides invaluable insights into their conformational preferences, including the orientation of substituent groups and the geometry of the core thiourea moiety.
The absolute molecular conformation of 1-tert-Pentyl-3-(3-pyridyl)-2-thiourea analogs is largely defined by the torsional angles around the C-N bonds of the thiourea backbone. In analogous structures, such as N-2-pyridylethyl-N'-3-tolylthiourea, the orientation of the pyridyl and alkyl/aryl groups relative to the thiourea plane is a key structural feature. scielo.org.mx
An illustrative data table of typical torsional angles found in analogous pyridyl-thiourea structures is presented below.
| Torsional Angle | Typical Value Range (°) |
| C(alkyl)-N-C(S)-N | 160 to 180 |
| C(pyridyl)-N-C(S)-N | 0 to 30 |
| N-C(S)-N-C(pyridyl) | 150 to 180 |
Note: These values are illustrative and based on data from analogous compounds.
The thiourea core, characterized by the S=C-N-N linkage, can exhibit cis/trans isomerism with respect to the substituents on the nitrogen atoms. In the vast majority of N,N'-disubstituted thioureas, the substituents adopt a trans conformation relative to the C=S bond. This arrangement is generally more stable due to reduced steric clash between the substituent groups.
The planarity of the thiourea core is another important structural aspect. The delocalization of pi-electrons across the N-C(S)-N system often results in a nearly planar conformation of this fragment. This planarity is crucial for facilitating the formation of hydrogen bonding networks.
A representative table of bond lengths and angles for the thiourea core in analogous compounds is provided below.
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
| C=S | 1.68 - 1.72 | N-C-N | 115 - 120 |
| C-N(alkyl) | 1.33 - 1.36 | C-N-C(alkyl) | 120 - 125 |
| C-N(pyridyl) | 1.35 - 1.38 | C-N-C(pyridyl) | 125 - 130 |
Note: These values are illustrative and based on data from analogous compounds.
Detailed Investigation of Hydrogen Bonding Networks in Crystalline Structures
The crystalline structures of pyridyl-thiourea derivatives are often stabilized by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role. The presence of N-H donor groups and sulfur and pyridine (B92270) nitrogen as acceptor sites allows for the formation of robust and predictable hydrogen bonding motifs.
A hallmark of thiourea crystal structures is the formation of N-H···S hydrogen bonds. These can be either intramolecular, leading to the formation of a six-membered ring, or intermolecular. In many N-aryl-N'-alkylthioureas, intermolecular N-H···S hydrogen bonds are prevalent, often leading to the formation of centrosymmetric dimers. scielo.org.mx This dimeric synthon is a robust feature in the crystal engineering of thiourea-based structures.
The nitrogen atom of the pyridine ring serves as a potent hydrogen bond acceptor. In pyridyl-thiourea derivatives, this leads to the formation of N-H···N hydrogen bonds. Depending on the substitution pattern and molecular conformation, these can be either intramolecular or intermolecular. scielo.org.mx For instance, in N-2-pyridyl substituted thioureas, an intramolecular N-H···N bond is often observed, while in 3-pyridyl analogs like the subject compound, intermolecular N-H···N interactions are more likely to direct the crystal packing. scielo.org.mx
The nature of the substituents on the thiourea nitrogen atoms significantly influences the resulting hydrogen bonding network. The steric bulk of the tert-pentyl group in this compound is expected to play a crucial role in dictating the crystal packing. Large substituents can hinder the formation of certain hydrogen bonding motifs that are common in less sterically crowded analogs.
The electronic properties of the 3-pyridyl group also affect its hydrogen bond acceptor capability. The position of the nitrogen atom in the pyridine ring influences its basicity and, consequently, the strength of the N-H···N interactions. The interplay between the steric demands of the tert-pentyl group and the electronic nature of the 3-pyridyl ring will ultimately determine the final three-dimensional supramolecular architecture.
A summary of typical hydrogen bond geometries in analogous structures is presented in the following table.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |
| N-H···S | 3.2 - 3.5 | 150 - 170 |
| N-H···N(pyridyl) | 2.9 - 3.2 | 160 - 180 |
Note: These values are illustrative and based on data from analogous compounds.
Crystal Packing Architectures and Supramolecular Assemblies
The solid-state arrangement of pyridyl-thiourea derivatives is a testament to the principles of crystal engineering, where specific and directional intermolecular interactions guide the self-assembly of molecules into highly ordered lattices. The substitution pattern on the pyridyl ring and the nature of the substituent on the other nitrogen atom can significantly influence the resulting supramolecular architecture.
A predominant feature in the crystal structures of many thiourea derivatives is the formation of dimeric units, which act as fundamental building blocks for the extended solid-state structure. These dimers are typically formed through a pair of complementary intermolecular hydrogen bonds.
In analogs of this compound, the most common dimeric motif is the centrosymmetric R2(8) ring, formed by a pair of N-H···S hydrogen bonds. In this arrangement, the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring, symmetry-related molecule, and vice-versa. This interaction is particularly robust and is a recurring theme in the crystallography of thioureas. For instance, in related structures, the N-H···S hydrogen bond distances are typically observed in the range of 2.8 Å to 2.9 Å. researchgate.net
The interplay between these different hydrogen bonding possibilities dictates the final dimeric structure. The steric bulk of the tert-pentyl group in this compound would likely favor the formation of the classic N-H···S dimer, as this arrangement can accommodate bulky substituents while maintaining strong hydrogen bonds.
| Interaction Type | Typical Donor-Acceptor Distance (Å) | Significance |
| N-H···S | 2.8 - 2.9 | Formation of robust centrosymmetric dimers (R2(8) motif) |
| N-H···N (pyridyl) | Variable | Can lead to alternative dimeric structures or chain formation |
| N-H···N (intramolecular) | Variable | Influences molecular conformation, creating pseudo-rings |
This table presents typical hydrogen bond interactions observed in pyridyl-thiourea analogs.
The dimeric units described above serve as synthons for the construction of more complex two-dimensional (2D) and three-dimensional (3D) supramolecular assemblies. The propagation of these dimers into higher dimensions is facilitated by a variety of weaker, yet significant, intermolecular interactions.
In the absence of strong hydrogen bond donors other than the N-H groups, weaker C-H···N and C-H···S contacts become crucial in defining the three-dimensional architecture. researchgate.net The interplay of these varied interactions can lead to the formation of complex networks. For example, intermolecular N-H···S and N-H···O hydrogen bonds can form centrosymmetric tetramers that extend along a crystal axis. nih.gov In other related structures, intermolecular N-H···N hydrogen bonds link neighboring molecules into infinite zigzag chains. asianpubs.org
Organocatalytic Applications of Pyridyl Thiourea Derivatives in Asymmetric Synthesis
Fundamental Mechanistic Principles of Thiourea-Based Organocatalysis
Thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily due to their ability to act as hydrogen-bond donors. This property allows them to activate electrophilic substrates, facilitating nucleophilic attack. The presence of a pyridyl moiety can introduce additional functionalities, such as Brønsted or Lewis basicity, leading to bifunctional catalysis.
Substrate Activation via Dual Hydrogen Bonding
A key feature of thiourea catalysts is the presence of two N-H protons that can form a bidentate hydrogen-bonding interaction with electrophilic substrates, such as carbonyls, imines, and nitroalkenes. This dual hydrogen bonding effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack. The geometry of this interaction is crucial for stereocontrol in asymmetric reactions.
Role as Brønsted Acid Organocatalysts: Proton Transfer and Oxocarbenium Ion Formation
The N-H protons of the thiourea moiety are weakly acidic and can participate in proton transfer events. In certain reactions, this Brønsted acidity is sufficient to protonate a substrate, leading to the formation of highly reactive intermediates like oxocarbenium ions. This mode of activation is particularly relevant in glycosylation reactions and other transformations involving acetals or ketals.
Bifunctional Catalysis: Synergistic Hydrogen Bond Donation and Brønsted Basicity
The incorporation of a basic functional group, such as the nitrogen atom in the pyridyl ring of pyridyl-thiourea derivatives, allows for bifunctional catalysis. In this scenario, the thiourea moiety activates the electrophile through hydrogen bonding, while the pyridyl nitrogen acts as a Brønsted base to deprotonate the nucleophile, increasing its reactivity. This synergistic activation of both reacting partners by a single catalyst molecule can lead to significant rate enhancements and high levels of stereoselectivity.
Strategies for Asymmetric Organocatalysis
To achieve enantioselectivity, chiral thiourea derivatives are employed. The chiral scaffold of the catalyst creates a stereochemically defined environment around the active site, directing the approach of the nucleophile to one face of the electrophile.
Enantioselective Transformations Utilizing Chiral Pyridyl-Thiourea Catalysts
Chiral pyridyl-thiourea catalysts have been successfully applied in a wide range of enantioselective transformations. The combination of a chiral backbone with the bifunctional nature of the pyridyl-thiourea motif allows for precise control over the transition state geometry. This has led to the development of highly efficient catalysts for reactions such as Michael additions, Friedel-Crafts alkylations, aza-Henry reactions, and Mannich reactions, often affording products with high yields and excellent enantiomeric excesses. The specific stereochemical outcome is dependent on the structure of the chiral scaffold and the nature of the substituents on the thiourea.
Broad Spectrum of Catalytic Applications in Organic Synthesis
The versatility of pyridyl-thiourea organocatalysts has made them valuable tools in organic synthesis. Their ability to promote a diverse array of chemical transformations under mild conditions, their tolerance to a wide range of functional groups, and their metal-free nature make them an attractive alternative to traditional metal-based catalysts. Their application extends to the synthesis of complex molecules, including natural products and pharmaceutically active compounds.
Based on a comprehensive review of available scientific literature, there is no specific research data detailing the organocatalytic applications of the chemical compound 1-tert-Pentyl-3-(3-pyridyl)-2-thiourea in the following asymmetric synthesis reactions:
Michael Addition Reactions
Asymmetric Henry (Nitroaldol) Reactions
Baylis-Hillman Reaction Catalysis
Diels-Alder Cycloaddition Reactions
Mannich-Type Reactions and Related Imine Activations
Acetalization of Carbonyl Compounds and Other Electrophile Activations
Ring-Opening Polymerizations (ROP)
While the broader class of pyridyl-thiourea derivatives is known to be effective in various organocatalytic transformations, specific experimental data, detailed research findings, and data tables for "this compound" in these contexts are not present in the accessible scientific domain. Therefore, an article focusing solely on the catalytic applications of this specific compound as per the requested outline cannot be generated at this time due to the absence of foundational research.
Coordination Chemistry of Pyridyl Thiourea Ligands
Ligand Characteristics and Diverse Coordination Modes
Pyridyl-thiourea ligands are structurally robust and possess multiple nucleophilic centers, making them excellent candidates for forming coordination compounds. nih.gov Their ability to engage in hydrogen bonding and their inherent σ-donating and π-acidic characteristics contribute to their remarkable coordination abilities. nih.gov The specific arrangement of donor atoms allows for the formation of stable chelate rings with metal ions.
Spectroscopic Evidence for Monodentate versus Bidentate Coordination GeometriesSpectroscopic techniques are crucial for elucidating how a pyridyl-thiourea ligand binds to a metal center. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative in distinguishing between monodentate (single-point attachment) and bidentate (two-point attachment) coordination.
In a typical bidentate coordination, the ligand chelates to the metal ion through both the pyridine (B92270) nitrogen and the thiourea (B124793) sulfur atom. researchgate.net This chelation is evidenced by distinct shifts in the spectroscopic data compared to the free ligand.
IR Spectroscopy : Upon coordination of the sulfur atom to a metal, the C=S stretching vibration band often shifts to a lower frequency, indicating a weakening of the C=S double bond. mdpi.com Changes in the N-H stretching bands can also provide evidence of coordination and deprotonation. mdpi.com
NMR Spectroscopy : ¹H NMR spectroscopy is highly sensitive to the coordination environment. When the pyridine nitrogen atom binds to a metal, the proton signals of the pyridine ring, especially the proton at the 6-position (adjacent to the nitrogen), experience a significant downfield shift (deshielding). mdpi.com For example, in ruthenium and osmium complexes, the H6 proton of the pyridyl group shifted from 8.44 ppm in the free ligand to as high as 9.52 ppm upon complexation. mdpi.com This deshielding is a clear indicator of N-coordination. mdpi.com Similarly, ¹³C NMR spectra show a downfield shift for the C=S carbon upon S-coordination, reflecting a decrease in electron density at the thiocarbonyl carbon. mdpi.com
In contrast, monodentate coordination typically occurs only through the sulfur atom. mdpi.com In such cases, IR spectra would show a shift in the C=S band, but NMR spectra would show minimal or no downfield shift for the pyridine ring protons, indicating the nitrogen atom is not involved in bonding. mdpi.com
| Spectroscopic Technique | Observation for Bidentate (N,S) Coordination | Reference Ligand: N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea | Coordinated Complex: [(Cym)RuCl(κ²Npy,S-H₂NNS)][SbF₆] |
| ¹H NMR | Significant downfield shift of pyridine ring protons, especially H6. | H6: 8.44 ppm | H6: 9.52 ppm |
| ¹³C NMR | Downfield shift of the C=S carbon signal. | Not specified | Not specified (general trend observed) mdpi.com |
| IR Spectroscopy | Shift in the ν(C=S) stretching frequency (typically to lower wavenumbers). | Not specified | Not specified (general trend observed) mdpi.com |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with pyridyl-thiourea ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a combination of spectroscopic and crystallographic methods to determine their structure and bonding.
Complexation with Transition Metal Ions (e.g., Platinum(II), Palladium(II), Mercury(II), Copper(II), Nickel(II))Pyridyl-thiourea ligands have been successfully complexed with a variety of transition metals. The specific outcome of the reaction often depends on the metal ion, the stoichiometry, and the reaction conditions.
Platinum(II) and Palladium(II) : These d⁸ metal ions commonly form square-planar complexes. researchgate.netrsc.org With pyridyl-thiourea ligands, they typically form complexes where the ligand acts as a bidentate N,S donor. researchgate.netresearchgate.net Syntheses often involve reacting K₂[PtCl₄] or K₂[PdCl₄] with the ligand. researchgate.net
Mercury(II) : As a soft metal ion, Hg(II) has a strong affinity for the soft sulfur donor of the thiourea group. Complexes are generally prepared by mixing a mercuric halide (e.g., HgCl₂) with the ligand in an ethanol (B145695) solution, often resulting in immediate precipitation. The resulting complexes, such as [HgX₂(LH)], often feature a tetrahedral geometry where the ligand coordinates as a bidentate N,S chelate. researchgate.net
Copper(II) : Copper(II) complexes with pyridyl-thiourea derivatives have been synthesized, often by reacting the ligand with a copper(II) salt like copper(II) acetate. echemcom.comsamipubco.com These reactions can result in complexes where the ligand coordinates as a deprotonated, anionic donor, leading to distorted square-planar geometries. echemcom.comsamipubco.com
Nickel(II) : The coordination chemistry of Ni(II) with pyridyl-thioureas can be varied. Depending on the specific ligand and reaction conditions, both square-planar (diamagnetic) and octahedral (paramagnetic) complexes can be formed. core.ac.uk For example, reaction with nickel salts can yield mononuclear complexes with the thiourea acting as a bidentate NS donor. core.ac.uk
Crystallographic and Spectroscopic Analysis of Pyridyl-Thiourea Coordination CompoundsSingle-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these coordination compounds, providing precise information on bond lengths, bond angles, and overall molecular geometry.
Spectroscopic analyses complement crystallographic data and are essential for characterizing complexes in solution.
UV-Vis Spectroscopy : The electronic spectra of the complexes provide information about the coordination environment. The formation of metal-ligand bonds introduces new electronic transitions, such as ligand-to-metal charge-transfer (LMCT) bands. For example, in Pd(II) complexes with 1-allyl-3-(2-pyridyl)thiourea, new bands associated with (S → Pd) LMCT and d-d transitions appear upon complexation. researchgate.net
Elemental Analysis : This technique confirms the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of metal, ligand, and any counter-ions.
The combined data from these analytical techniques provides a comprehensive picture of the structure and bonding in pyridyl-thiourea metal complexes.
| Metal Complex Example | Metal Ion | Coordination Geometry | Key Characterization Findings |
| [Pd(APTU)Cl₂] | Palladium(II) | Square-Planar | Bidentate N,S coordination confirmed by IR, UV-Vis, and NMR. researchgate.net |
| [HgCl₂(N-Phenyl-N'-(2-pyridyl)thiourea)] | Mercury(II) | Tetrahedral | Bidentate N,S chelation inferred from IR spectroscopy. |
| cis-[Pt(L-S,O)₂] (with benzoyl-thiourea) | Platinum(II) | Square-Planar | X-ray crystallography confirmed a cis square-planar geometry with bidentate S,O coordination. researchgate.net |
| [Ni(L)Cl] (with thiosemicarbazone) | Nickel(II) | Square-Planar | Mononuclear, diamagnetic complex with bidentate NS coordination. core.ac.uk |
| [Cu(L)Cl] (with azomethine thiourea) | Copper(II) | Distorted Square-Planar | Spectral data suggests coordination through N, N, O, and S atoms. echemcom.com |
Mechanistic Biological Applications of Pyridyl Thiourea Derivatives: in Vitro Studies
Comprehensive Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For thiourea (B124793) derivatives, SAR analyses have revealed that modifications to the substituent groups attached to the nitrogen atoms can significantly alter their therapeutic potential. nih.govmdpi.com
The core thiourea scaffold (S=C(NH)₂) offers a versatile platform for structural modification. The biological activity is influenced by the nature of the groups attached to both nitrogen atoms (N-1 and N-3). For pyridyl-thiourea derivatives, key structural features that are often varied to modulate activity include:
The Pyridine (B92270) Ring: The position of the nitrogen atom within the pyridine ring and the presence of other substituents on the ring can impact activity. Pyridine itself is a common heterocycle in FDA-approved drugs and is known to contribute to a wide range of biological activities. nih.govunison.mx
The Second Substituent Group: On the other nitrogen of the thiourea moiety (the N-1 position, as in 1-tert-Pentyl), the size, lipophilicity, and electronic properties of the substituent are critical. For instance, studies on different series of thiourea derivatives have shown that bulky aliphatic groups or substituted aromatic rings can enhance or diminish activity depending on the biological target. mdpi.com In anti-leishmanial thioureas, lipophilicity was found to be a determinant for activity. mdpi.com Similarly, in a series of antibacterial thioureas, the addition of trifluoromethyl groups at the meta-position of a phenyl ring was shown to promote inhibitory action. researchgate.net
The presence of the thiocarbonyl (C=S) group and the adjacent N-H protons are essential, as they can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzyme active sites. nih.gov
In Vitro Antioxidant Activity Evaluations
Thiourea derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. mdpi.comresearchgate.net This capacity is vital for mitigating oxidative stress, a condition linked to numerous chronic diseases.
Investigation of Free Radical Scavenging Mechanisms (e.g., DPPH and ABTS Assays)
The antioxidant potential of pyridyl-thiourea derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. hueuni.edu.vnresearchgate.net
In a study on 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) , the compound demonstrated notable radical scavenging activity with IC50 values of 1.3 x 10⁻³ M for DPPH and 1.1 x 10⁻³ M for ABTS. hueuni.edu.vn Computational studies on PPTU suggested that the primary mechanism for its antioxidant action is Hydrogen Atom Transfer (HAT), where the N-H group donates a hydrogen atom to neutralize a free radical. hueuni.edu.vn This mechanism was found to be significantly preferred over the Single Electron Transfer (SET) pathway. hueuni.edu.vnresearchgate.net
Similarly, phenethyl-5-bromopyridyl thiourea (PEPT) compounds have been shown to inhibit the oxidation of ABTS, with EC50 values in the micromolar range. nih.gov These findings underscore that the thiourea core, in combination with a pyridyl moiety, is a potent structural motif for antioxidant activity.
| Compound | Assay | Activity (IC50 / EC50) |
|---|---|---|
| 1-phenyl-3-(2-pyridyl)-2-thiourea | DPPH | 1.3 mM |
| 1-phenyl-3-(2-pyridyl)-2-thiourea | ABTS | 1.1 mM |
| N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | ABTS | 79 µM |
| N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | ABTS | 75 µM |
In Vitro Enzyme Inhibition Studies and Molecular Interaction Analysis
Thiourea derivatives have been identified as inhibitors of various enzymes, a property that forms the basis for many of their therapeutic applications. mdpi.com The ability to selectively inhibit an enzyme is often linked to the specific structural features of the thiourea derivative.
Inhibition of Key Enzyme Classes (e.g., Esterases, Proteases, Dihydrofolate Reductase (DHFR), Pteridine Reductase 1 (PTR1), Protoporphyrinogen (B1215707) Oxidase (PPO), Transketolase (KTL))
While specific data on the inhibition of DHFR, PTR1, PPO, or KTL by 1-tert-Pentyl-3-(3-pyridyl)-2-thiourea is not available, studies on analogous compounds have demonstrated potent inhibitory activity against other enzyme classes. For example, various thiourea derivatives have shown inhibitory effects against esterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. nih.govmdpi.comnih.gov
Other enzymes inhibited by the broader thiourea class include:
α-Glucosidase: Pyridyl thiourea derivatives have been investigated as antidiabetic agents through the inhibition of this enzyme. mdpi.com
Carbonic Anhydrases: Sulphonyl thioureas containing pyrimidine (B1678525) rings (a related heterocycle) have shown potent, nanomolar-level inhibition of various human carbonic anhydrase (hCA) isoforms. nih.gov
Urease: Dipeptide-conjugated thiourea derivatives have been identified as effective urease inhibitors, with some analogues showing potency many times greater than the standard inhibitor. researchgate.net
| Compound Class | Enzyme Target | Reported Activity (IC50 / KI) |
|---|---|---|
| Pyridyl Thiourea Derivatives | α-Glucosidase | IC50 = 9.77 mM (for 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea) |
| Unsymmetrical Thiourea Derivatives | Acetylcholinesterase (AChE) | IC50 = 27.05 µg/mL (for 1-cyclohexyl-3-(pyridin-2-yl) thiourea) |
| Unsymmetrical Thiourea Derivatives | Butyrylcholinesterase (BChE) | IC50 = 22.60 µg/mL (for 1-cyclohexyl-3-(pyridin-2-yl) thiourea) |
| Sulphonyl Thiourea Derivatives | Carbonic Anhydrase I | KI = 42.14–298.61 nM |
| Dipeptide-conjugated Thioureas | Urease | IC50 = 2.0 µM (for a fluorinated derivative) |
Detailed Mechanistic Insights into Enzyme-Ligand Binding via Hydrogen Bonding and Hydrophobic Interactions
The inhibitory action of thiourea derivatives is rooted in their ability to bind to the active site of an enzyme. Molecular docking studies on various thiourea inhibitors have elucidated the key interactions responsible for this binding. The thiourea moiety is particularly effective in this role due to the N-H groups, which act as hydrogen bond donors, and the sulfur atom, which can act as a hydrogen bond acceptor.
For example, in the inhibition of cholinesterases, molecular docking has shown that thiourea derivatives can form hydrogen bonds with amino acid residues in the enzyme's active site. mdpi.com Furthermore, the non-polar, bulky substituents (like a tert-pentyl or phenyl group) can engage in hydrophobic interactions with non-polar pockets within the enzyme, further stabilizing the enzyme-ligand complex and enhancing inhibitory potency. mdpi.com These dual interactions—hydrogen bonding from the thiourea core and hydrophobic interactions from the substituents—are fundamental to the mechanism of enzyme inhibition by this class of compounds.
In Vitro Antimicrobial Activity Profiling
Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. mdpi.comnih.gov The pyridine ring is also a known pharmacophore in many antimicrobial agents. mdpi.com
Research on various thiourea derivatives has shown activity against both Gram-positive and Gram-negative bacteria. One study of a thiourea derivative, designated TD4, found it to be particularly potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL. nih.gov The same study noted a lack of significant activity against Gram-negative bacteria, suggesting a selective mechanism of action possibly related to differences in the bacterial cell wall structure. nih.gov
Other studies have reported moderate to weak antibacterial activity for certain pyridyl-substituted compounds against S. aureus and E. coli. tubitak.gov.tr The antimicrobial efficacy is highly dependent on the specific substituents on the thiourea core. For instance, some N-acyl thiourea derivatives bearing a 6-methylpyridine moiety have shown good anti-biofilm activity against E. coli. mdpi.com
| Compound / Class | Microorganism | Activity (MIC) |
|---|---|---|
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2 µg/mL |
| Thiourea Derivative (TD4) | Staphylococcus epidermidis | 2–16 µg/mL |
| Pyridyl & Naphthyl Thiosemicarbazides | Staphylococcus aureus | 32 µg/mL |
| Pyridyl & Naphthyl Thiosemicarbazides | Escherichia coli | 64 µg/mL |
| N-acyl Thioureas (with 6-methylpyridine) | E. coli (anti-biofilm) | MBIC = 625 µg/mL |
Efficacy and Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Thiourea derivatives have been extensively evaluated for their antibacterial properties, showing activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.comnih.govmdpi.com The structure of the thiourea derivative plays a significant role in its efficacy. For instance, some 1-aroyl-3-arylthioureas have shown moderate to potent activity, particularly against strains of Escherichia coli that are resistant to standard drugs. mdpi.com Similarly, certain thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety have demonstrated high inhibitory action against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 16 μg/ml. curtin.edu.au
The differential activity is often attributed to the structural differences between Gram-positive and Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria can act as a barrier, preventing external toxic agents from entering the cell, which may explain why some thiourea derivatives show more potent activity against Gram-positive bacteria. nih.gov One study synthesized a series of thiourea derivatives and found that one compound, TD4, was particularly potent against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with MIC values between 2 and 16 µg/mL. nih.gov This compound was less effective against Gram-negative bacteria, with MIC values exceeding 256 µg/mL. nih.gov The mechanism of action for TD4 was found to involve the disruption of the bacterial cell wall's integrity and the homeostasis of NAD+/NADH. nih.gov
Some pyridazine (B1198779) derivatives that include thiourea moieties have also shown strong inhibitory effects on Staphylococcus aureus and Escherichia coli. mdpi.com Furthermore, N-(5-methyl-BT-2-yl)thiourea derivatives have shown a significant zone of inhibition against both types of bacteria at a concentration of 1 mg/mL. nih.gov The antibacterial activity of these compounds makes them promising candidates for further investigation in the development of new antimicrobial agents. mdpi.com
Table 1: In Vitro Antibacterial Activity of Select Thiourea Derivatives
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2–16 | nih.gov |
| Thiourea Derivative (TD4) | Staphylococcus epidermidis | 2–16 | nih.gov |
| Thiourea Derivative (TD4) | Enterococcus faecalis | 2–16 | nih.gov |
| 3-(trifluoromethyl)phenyl thioureas | Gram-positive cocci | 0.25–16 | curtin.edu.au |
| Various Thiourea Derivatives | General Bacteria | 50–400 | nih.gov |
Antifungal Efficacy Against Various Fungal Pathogens
Thiourea derivatives have demonstrated significant in vitro antifungal activity against a variety of fungal pathogens, in some cases exceeding their antibacterial efficacy. nih.govmdpi.com This difference in activity may be due to the distinct composition of fungal cell walls, which contain chitin, as opposed to the murein found in bacterial cell walls. nih.gov Studies have shown that these compounds can inhibit the growth of various yeasts with MIC values ranging from 25 to 100 μg/cm³. nih.gov
For example, certain thiourea derivatives of 2-thiophenecarboxylic acid have been tested against nosocomial strains of Candida auris, a multidrug-resistant fungal pathogen. nih.gov In this study, the ortho-methylated derivative, SB2, displayed the highest antifungal activity, significantly inhibiting biofilm growth and microbial adherence. nih.gov Other research has shown that pyridazine derivatives with thiourea moieties are effective against Candida albicans and C. parapsilosis. mdpi.com
The inclusion of fluorine atoms in the molecular structure of thioureas has been shown to enhance their antifungal activity. mdpi.com This is likely because fluorine increases the lipophilicity of the molecule, which can improve the rate of cell penetration and transport of the compound to its active site. mdpi.com Nopol-derived 1,3,4-thiadiazole-thiourea compounds have also been synthesized and tested against several plant pathogenic fungi, showing good inhibition rates against species like Physalospora piricola, Cercospora arachidicola, and Alternaria solani. mdpi.com
Table 2: In Vitro Antifungal Activity of Select Thiourea Derivatives
| Compound Class | Fungal Strain | Activity (MIC in µg/cm³) | Reference |
|---|---|---|---|
| Thiourea Derivatives | Yeasts (general) | 25–100 | nih.gov |
| Pyridazine derivatives with thiourea | Candida albicans | Potent inhibitory activity | mdpi.com |
| Pyridazine derivatives with thiourea | Candida parapsilosis | Potent inhibitory activity | mdpi.com |
| Ortho-methylated thiourea derivative (SB2) | Candida auris | Highest antifungal activity | nih.gov |
| Nopol-derived thiourea (6c, 6q, 6i) | Physalospora piricola | 80.2%–86.1% inhibition | mdpi.com |
General Antiviral Mechanisms (excluding specific viral strains or clinical outcomes)
The thiourea scaffold is recognized as an important component in compounds with antiviral properties. nih.gov In vitro studies have begun to elucidate the general mechanisms by which these derivatives may inhibit viral replication. One key mechanism identified is the prevention of viral entry into host cells. nih.gov For example, a thiourea scaffold compound, SSAA09E1, was found to inhibit viral membrane fusion with the host cell membrane. nih.gov This action effectively blocks the virus from beginning its replication cycle within the host.
Another potential mechanism involves the inhibition of viral attachment to host cell receptors. Research on thiourea derivatives as potential inhibitors for SARS-CoV-2 suggests that they can block the interaction between the virus's spike protein and the host's ACE2 receptor, thereby preventing the virus from attaching to and entering the cell. nih.gov
Furthermore, complexing pyridyl-thiourea compounds with metal ions such as Cu+, Zn2+, and Cd2+ has been shown to enhance their inhibitory effects on the replication of plant viruses like potato virus X. nih.gov While the specific biochemical pathways are still under investigation, these findings suggest that thiourea derivatives can interfere with fundamental viral processes required for propagation.
In Vitro Antiparasitic Activity Investigations
Antileishmanial Efficacy Against Promastigote and Amastigote Forms of Leishmania Species
Thiourea derivatives have emerged as promising candidates in the search for new treatments for leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. researchgate.netnih.gov In vitro studies have demonstrated the efficacy of these compounds against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. nih.govmdpi.com
A study investigating N,N'-disubstituted thioureas against Leishmania amazonensis found that several derivatives were active against promastigotes, with IC50 values ranging from 21.48 to 189.10 µM. nih.gov The most promising of these compounds also showed activity against amastigotes, with IC50 values between 70 and 150 µM. nih.gov Another study synthesized thiourea derivatives that demonstrated significant potency against the promastigotes of L. major, L. tropica, and L. donovani at low submicromolar concentrations. nih.gov
The introduction of a piperazine (B1678402) ring into the structure of second-generation thioureas was found to enhance both potency and selectivity against Leishmania parasites. researchgate.net For instance, one such compound achieved an IC50 of 1.8 ± 0.5 µM with a selectivity index of approximately 70. researchgate.net The mechanism of action for some of these derivatives appears to be independent of nitric oxide production and may involve affecting the parasite's cell cycle. nih.gov
Table 3: In Vitro Antileishmanial Activity of Select Thiourea Derivatives
| Compound Class | Leishmania Species & Stage | Activity (IC50) | Reference |
|---|---|---|---|
| N,N'-disubstituted thioureas | L. amazonensis (promastigotes) | 21.48–189.10 µM | nih.gov |
| N,N'-disubstituted thioureas | L. amazonensis (amastigotes) | 70–150 µM | nih.gov |
| First-generation thiourea (3e) | Leishmania spp. | 4.9 ± 1.2 µM | researchgate.net |
| Second-generation thiourea (5i) | Leishmania spp. | 1.8 ± 0.5 µM | researchgate.net |
| N-(3,4-methylenedioxyphenyl)-N'-(2-phenethyl) thiourea | L. amazonensis (promastigotes) | 54.14 µM | researchgate.net |
| N-(3,4-methylenedioxyphenyl)-N'-(2-phenethyl) thiourea | L. amazonensis (amastigotes) | 70 µM | researchgate.net |
Elucidation of Antifolate Mechanisms of Action in Parasite Inhibition
Antifolate drugs function by interfering with folate metabolism, a pathway crucial for the survival of parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov This pathway is responsible for the synthesis of essential precursors for DNA, RNA, and certain amino acids. The primary targets of antifolate drugs are two key enzymes: dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS). nih.govmedscape.com These drugs act as competitive inhibitors of the natural substrates for these enzymes. medscape.com
Evidence suggests that some thiourea derivatives may exert their antiparasitic effects through an antifolate mechanism. This was demonstrated in a study where the antileishmanial activity of specific thiourea compounds was reversed in the presence of folic acid. nih.gov In this assay, the test compounds were incubated with Leishmania cells both with and without the addition of folic acid. The reversal of inhibitory activity in the presence of folic acid indicates that the compounds are likely competing with folate or its derivatives, which is characteristic of an antifolate mechanism of action. nih.gov By inhibiting the folate pathway, these compounds deprive the parasite of essential nucleotides required for DNA synthesis and replication, ultimately leading to its death.
In Vitro Antiproliferative Activity Against Cancer Cell Lines
Thiourea and its derivatives are recognized for their potential as anticancer agents, with numerous in vitro studies demonstrating their cytotoxic effects against a variety of human cancer cell lines. biointerfaceresearch.comresearchgate.net The antiproliferative properties of these compounds are often linked to their ability to interact with key biological targets involved in carcinogenesis, such as enzymes and DNA. biointerfaceresearch.com
For example, a series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives were evaluated for their antitumor activity, with one compound exhibiting high potency against MCF-7 and SkBR3 breast cancer cells, with IC50 values of 1.3 µM and 0.7 µM, respectively. biointerfaceresearch.com Another study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs found several compounds to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values of 10 µM or less. nih.gov Notably, these compounds showed better growth-inhibitory profiles than the conventional chemotherapy drug cisplatin. nih.gov The most active of these derivatives displayed IC50 values ranging from 1.5 to 8.9 µM and were found to induce late apoptosis in cancer cells. nih.gov
The mechanisms behind the antiproliferative activity of thiourea derivatives are varied. One study found that a symmetrical 1,3-phenyl bis-thiourea compound, named "41J," is cytotoxic to multiple cancer cell lines at nanomolar concentrations by directly inhibiting the polymerization of tubulin. nih.gov This interference with microtubule function leads to mitotic arrest and subsequent apoptosis. nih.gov Other thiourea complexes, particularly those with Pd(II) and phenanthroline, act as DNA-intercalating agents, leading to the inhibition of topoisomerase II activity and a disruption of DNA metabolism. mdpi.com
Table 4: In Vitro Antiproliferative Activity of Select Thiourea Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 1-Aryl-3-(pyridin-2-yl) thiourea (20) | MCF-7 (Breast) | 1.3 µM | biointerfaceresearch.com |
| 1-Aryl-3-(pyridin-2-yl) thiourea (20) | SkBR3 (Breast) | 0.7 µM | biointerfaceresearch.com |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung) | 0.2 µM | biointerfaceresearch.com |
| 3-(trifluoromethyl)phenylthioureas | SW480, SW620 (Colon) | ≤ 10 µM | nih.gov |
| 3-(trifluoromethyl)phenylthioureas | PC3 (Prostate) | ≤ 10 µM | nih.gov |
| 3-(trifluoromethyl)phenylthioureas | K-562 (Leukemia) | ≤ 10 µM | nih.gov |
| 3,4-dichloro- and 4-CF3-phenyl thioureas | Various Cancer Cells | 1.5–8.9 µM | nih.gov |
Inhibition of Proliferation in Diverse Human Cancer Cell Lines (e.g., MCF-7, U937, PC-3, A549, HeLa, HT-29)
Pyridyl-thiourea derivatives have demonstrated notable antiproliferative activity across a wide spectrum of human cancer cell lines. Research indicates that the inclusion of a pyridine ring in thiourea structures can enhance their anticancer potential. biointerfaceresearch.commdpi.com
Studies on various thiourea derivatives have shown significant cytotoxic effects:
MCF-7 (Breast Adenocarcinoma): Certain 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have exhibited high antitumor activity against MCF-7 cells, with IC50 values as low as 1.3 µM. biointerfaceresearch.com Other research has also highlighted the efficacy of pyridine-containing compounds against this cell line. researchgate.net
A549 (Lung Adenocarcinoma): Biphenyl thiourea derivatives have been identified as inhibitors of A549 cell growth. nih.gov Additionally, sulphonyl thiourea compounds have shown remarkable cytotoxic activity against A549 cells. nih.gov
HeLa (Cervical Carcinoma): Derivatives such as 2-bromo-5-(trifluoromethoxy)phenylthiourea have been shown to suppress the proliferation of HeLa cells. nih.gov Sulphonyl thiourea derivatives also exhibit inhibitory activity against this cell line. nih.gov
PC-3 (Prostate Cancer): 3-(trifluoromethyl)phenylthiourea analogs were found to be highly cytotoxic against human prostate (PC3) cancer cells, with IC50 values under 10 µM. nih.gov
Colon Cancer Lines (e.g., SW480, SW620, HCT116): Halogenated phenyl-containing heterocyclic thioureas, including pyridine derivatives, are recognized as potent agents against solid tumors. nih.gov Specifically, 3-(trifluoromethyl)phenylthiourea analogs have shown high cytotoxicity against SW480 and SW620 colon cancer cells. nih.gov A dinuclear copper (II) complex incorporating a tripyridyl thiourea ligand also demonstrated high cytotoxicity against the HCT116 colon tumor cell line. rsc.org
Other Cell Lines: Cytotoxic activity has also been observed against liver cancer (HepG2), chronic myelogenous leukemia (K-562), and cholangiocarcinoma (TFK-1) cell lines. nih.govnih.govrsc.org
The following table summarizes the antiproliferative activity of various thiourea derivatives against different cancer cell lines.
| Cell Line | Compound Class | Observed Effect (IC50) |
| MCF-7 | 1-aryl-3-(pyridin-2-yl) thiourea | 1.3 µM biointerfaceresearch.com |
| A549 | Biphenyl thiourea | Growth inhibition nih.gov |
| HeLa | 2-bromo-5-(trifluoromethoxy)phenylthiourea | Proliferation suppression nih.gov |
| PC-3 | 3-(trifluoromethyl)phenylthiourea | < 10 µM nih.gov |
| SW620 | 3-(trifluoromethyl)phenylthiourea | < 10 µM nih.gov |
| HCT116 | Tripyridyl dinuclear Cu(II) complex | High cytotoxicity rsc.org |
Mechanistic Insights into Cellular Antiproliferative Effects (e.g., Receptor Interactions, Cell Cycle Modulation)
The anticancer effects of pyridyl-thiourea derivatives are attributed to several distinct cellular mechanisms. These compounds can interact with key biological targets, leading to the disruption of cancer cell proliferation and survival pathways.
Receptor and Enzyme Inhibition:
Kinase Inhibition: A primary mechanism involves the inhibition of critical receptor kinases. Pyridine-containing thioureas have been implicated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial for tumor angiogenesis and growth. nih.gov
Carbonic Anhydrase Inhibition: Certain sulphonyl thiourea derivatives have been identified as dual inhibitors of human carbonic anhydrase (hCA) isoenzymes, including tumor-associated variants like hCA IX and XII. nih.gov
Cell Cycle Disruption and Apoptosis Induction:
Cell Cycle Arrest: Some thiourea-tripyridyl complexes have been shown to cause cell cycle arrest in the G2/M phase. rsc.org This disruption of the normal cell division process prevents cancer cells from multiplying.
Apoptosis: Many thiourea derivatives exert a strong pro-apoptotic activity. nih.gov The mechanism can involve the generation of reactive oxygen species (ROS), an increase in intracellular Ca2+ levels, and a loss of mitochondrial membrane potential. rsc.org This cascade of events can activate multiple apoptotic signaling pathways, including the p53 pathway, ultimately leading to programmed cell death. rsc.org
DNA Interaction: Some metal complexes of pyridyl-thiourea can bind to DNA via insertion and effectively cleave it, further contributing to their cytotoxic effects. rsc.org
Mechanistic Aspects in Agrochemical Research
Beyond their applications in medicine, pyridyl-thiourea derivatives are also significant in agrochemical research, where they function as insecticides, herbicides, and plant growth regulators through various mechanisms.
Insecticidal Mechanisms of Action (e.g., Gamma-Aminobutyric Acid (GABA) Receptor Interaction, Electron Transfer Disruption)
The neurotoxic effects of some insecticides are mediated through their interaction with the insect's nervous system. The Gamma-Aminobutyric Acid (GABA) receptor, a ligand-gated chloride channel, is a key target for several classes of insecticides. nih.govresearchgate.net
GABA Receptor Antagonism: GABA receptors are central to fast inhibitory neurotransmission in insects. nih.gov Insecticides targeting these receptors act as non-competitive antagonists, blocking the GABA-gated chloride channels. frontiersin.orgresearchgate.net This blockage leads to hyper-excitation of the central nervous system, resulting in convulsions and death. researchgate.net While direct studies on this compound are limited, the broader class of insecticides that includes phenylpyrazoles (e.g., fipronil) is known to act on these receptors. nih.govfrontiersin.org The distinct pharmacology of insect GABA receptors compared to vertebrate ones provides a degree of selectivity for these compounds. nih.gov
Herbicidal Mechanisms (e.g., Protoporphyrinogen Oxidase (PPO) Inhibition, Transketolase (KTL) Inhibition)
Pyridyl-thiourea and related heterocyclic structures can act as herbicides by inhibiting essential plant enzymes.
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a critical enzyme in the biosynthesis of chlorophyll (B73375) and heme. researchgate.net Herbicides that inhibit PPO cause the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, leads to the rapid generation of reactive oxygen species, causing lipid peroxidation and disruption of cell membranes, ultimately killing the weed. nih.gov The pyridine ring is an important active heterocycle in compounds designed to inhibit PPO. nih.gov
Transketolase (TK) Inhibition: Transketolase has been identified as a novel target for herbicide development. nih.gov A series of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles were designed as TK inhibitors. These compounds occupy the active cavity of the enzyme, blocking its function and leading to potent herbicidal activity against various weeds. Preliminary studies suggest these inhibitors form strong interactions with amino acids in the active site of the enzyme. nih.gov
Plant Growth Regulation through Auxin-like Activity and Receptor Binding Pathways
Certain arylthiourea derivatives containing a pyridine moiety have been shown to act as plant growth regulators by mimicking the effects of auxin, a critical class of plant hormones. acs.orgacs.org Auxins control numerous aspects of plant growth and development, including cell elongation and root development. gcwgandhinagar.com
Auxin-like Activity: A series of synthesized arylthiourea derivatives were evaluated for their biological activities, with one compound in particular significantly promoting rice root growth to an extent more than double that of the common synthetic auxin, naphthylacetic acid (NAA). acs.orgacs.org This compound also enhanced dry matter accumulation and chlorophyll content. acs.orgacs.org
Receptor Binding Pathways: The mechanism behind this auxin-like activity involves direct interaction with the auxin signaling pathway. Preliminary studies indicate that these pyridyl-thiourea derivatives can bind to the auxin receptor TIR1. acs.orgacs.org This binding mimics natural auxin and upregulates auxin-responsive genes, which in turn promotes cell elongation and accelerates the development of lateral roots, leading to a more extensive root system. acs.org This suggests these compounds have potential as auxin receptor agonists for agricultural applications. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-tert-Pentyl-3-(3-pyridyl)-2-thiourea, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves the reaction of tert-pentyl isothiocyanate with 3-aminopyridine under inert conditions. Purity optimization requires rigorous solvent selection (e.g., anhydrous THF or DCM) and purification via column chromatography (silica gel, gradient elution). Post-synthesis, analytical techniques like HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, DEPT-135) should confirm structural integrity .
Q. How can structural characterization of this compound be validated to resolve ambiguities in tautomeric forms?
- Methodological Answer : X-ray crystallography is the gold standard for resolving tautomerism. For example, analogous thiourea derivatives (e.g., 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea) were structurally confirmed via single-crystal diffraction (R factor <0.06) . Complementary FT-IR and 2D NMR (COSY, HSQC) can validate hydrogen bonding and π-π stacking interactions between the pyridyl and thiourea groups .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) in MRM mode is preferred. Use isotopically labeled internal standards (ISTDs) to correct for matrix effects, as demonstrated in metabolomics studies for 3-pyridyl metabolites (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) . ISTDs added during sample preparation improve reproducibility by normalizing extraction efficiency and instrument drift .
Advanced Research Questions
Q. How do steric and electronic properties of the tert-pentyl group influence coordination chemistry with transition metals?
- Methodological Answer : The bulky tert-pentyl group imposes steric hindrance, preventing undesired aggregation in coordination complexes. For instance, 3-pyridyl ligands with steric bulk form octahedral Pd cages instead of macrocycles, as shown in clathrochelate-based metalloligands . DFT calculations (B3LYP/6-31G*) can model ligand-metal binding affinities, while cyclic voltammetry probes redox activity in such complexes .
Q. What strategies mitigate data contradictions in metabolomic studies involving 3-pyridyl thiourea derivatives?
- Methodological Answer : Contradictions often arise from metabolite instability or platform limitations (e.g., detection thresholds for metabolites >1000 Da). Employ a dual-platform approach:
Untargeted metabolomics : Use high-resolution Q-TOF MS for broad coverage.
Targeted analysis : Validate key metabolites (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone derivatives) via isotope dilution assays .
Report both relative (untargeted) and absolute (targeted) concentrations to contextualize findings .
Q. How can computational models predict the biological activity of this compound against disease targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against validated targets (e.g., EGFR or CYP450 enzymes) using the thiourea moiety as a hydrogen-bond donor. Pharmacophore modeling of analogous compounds (e.g., 1-Butyl-3-(3-ethoxyphenyl)thiourea) reveals antibacterial and anti-inflammatory pharmacophores . Validate predictions with in vitro assays (MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects) .
Q. What are the challenges in interpreting mass spectrometry data for thiourea derivatives, and how can they be addressed?
- Methodological Answer : Challenges include in-source fragmentation of the thiourea group and adduct formation. Mitigation strategies:
- Use softer ionization (e.g., APCI instead of ESI).
- Add 0.1% formic acid to suppress sodium adducts.
- Employ MSⁿ sequencing to distinguish parent ions from fragments, as applied to similar 3-pyridyl metabolites .
Data Reliability and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing this compound across labs?
- Methodological Answer :
- Synthesis : Adopt a standardized protocol with detailed reaction parameters (e.g., temperature ±1°C, inert gas flow rate).
- Characterization : Share raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for cross-validation .
- Bioassays : Use QC samples (e.g., commercial thiourea derivatives like o-Tolylthiourea) as positive controls in biological studies .
Key Limitations in Current Research
- Metabolite Detection : Existing platforms often miss large or unstable metabolites, necessitating hybrid analytical workflows .
- Biological Activity : Many thiourea derivatives show in vitro promise but lack pharmacokinetic data (e.g., bioavailability, toxicity), requiring preclinical ADMET studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
